molecular formula C11H13ClO2 B3137862 3-Isobutoxybenzoyl chloride CAS No. 443290-10-6

3-Isobutoxybenzoyl chloride

Cat. No. B3137862
CAS RN: 443290-10-6
M. Wt: 212.67 g/mol
InChI Key: MZEIEHVQQRRKNM-UHFFFAOYSA-N
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Description

3-Isobutoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Isobutoxybenzoyl chloride consists of a benzoyl group (a benzene ring attached to a carbonyl group) and an isobutoxy group (an isobutyl group attached to an oxygen atom) linked by a chloride .


Physical And Chemical Properties Analysis

3-Isobutoxybenzoyl chloride has a density of 1.1±0.1 g/cm3, a boiling point of 287.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 107.2±20.3 °C .

Scientific Research Applications

Synthesis of Novel Compounds

3-Isobutoxybenzoyl chloride has been utilized in the synthesis of various novel chemical compounds. For example, it has been used in the reaction with 3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to produce new compounds characterized by various spectroscopic techniques. These compounds have been investigated for their acidity in different solvents and molecular structures (Yüksek et al., 2008).

Development of Polymeric Materials

In polymer science, derivatives of 3-isobutoxybenzoyl chloride have been used in the synthesis of linear and branched poly(3-hydroxybenzoates). This research has explored different methods for polymer synthesis, yielding materials with varying properties like solubility, molecular weights, and crystallinity (Kricheldorf et al., 1982).

Application in Organic Electronics

Research in organic electronics has explored the use of 3-isobutoxybenzoyl chloride derivatives in the fabrication of bulk heterojunction photovoltaic devices. The compounds have been used as electron acceptor materials, significantly improving the performance and efficiency of these devices (Stylianakis et al., 2012).

Investigation in Organic Chemistry Reactions

The compound has been involved in organic chemistry studies, such as the investigation of solvolysis reactions in microemulsions. This includes studying the kinetics and mechanisms of solvolysis of benzoyl halides in various solvents, contributing to a deeper understanding of these chemical processes (Fernández et al., 2003).

Use in Analytical Chemistry

In analytical chemistry, derivatives of 3-isobutoxybenzoyl chloride have been used for the determination of hydroxyl groups in compounds. This method involves colorimetric analysis after the removal of excess acid chloride, demonstrating its utility in semi-micro analysis of hydroxyl groups (Han, 1967).

properties

IUPAC Name

3-(2-methylpropoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEIEHVQQRRKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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